molecular formula C16H6N2Na4O14S4 B12749053 Indigotine P CAS No. 6371-42-2

Indigotine P

Cat. No.: B12749053
CAS No.: 6371-42-2
M. Wt: 670.5 g/mol
InChI Key: HPKLSODFSVXPBF-UHFFFAOYSA-J
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Description

Indigotine P, also known as Indigo Carmine or FD&C Blue No. 2, is a synthetic blue dye widely used in various industries, including food, pharmaceuticals, and textiles. It is known for its vibrant blue color and is often used as a colorant in products ranging from candies to medical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Indigotine P is synthesized by heating indigo in the presence of sulfuric acid. The indigo is typically produced by the fusion of N-phenylglycine (prepared from aniline and formaldehyde) in a molten mixture of sodamide and sodium and potassium hydroxides under ammonia pressure . This process results in the formation of indigo, which is then sulfonated to produce this compound.

Industrial Production Methods

The industrial production of this compound involves the sulfonation of indigo. This process includes heating indigo with sulfuric acid, followed by purification procedures to isolate the desired product. The resulting compound is a mixture of disodium 3,3’-dioxo-[delta2,2’-biindoline]-5,5’-disulfonate and disodium 3,3’-dioxo-[delta2,2’-biindoline]-5,7’-disulfonate .

Chemical Reactions Analysis

Types of Reactions

Indigotine P undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can act as a redox indicator, turning yellow upon reduction .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sulfuric acid for sulfonation and various reducing agents for redox reactions. The conditions typically involve controlled temperatures and specific pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from reactions involving this compound include its reduced form, which is often used as a pH indicator. Additionally, it can form various sulfonated derivatives depending on the reaction conditions .

Properties

CAS No.

6371-42-2

Molecular Formula

C16H6N2Na4O14S4

Molecular Weight

670.5 g/mol

IUPAC Name

tetrasodium;2-(3-hydroxy-5,7-disulfonato-1H-indol-2-yl)-3-oxoindole-5,7-disulfonate

InChI

InChI=1S/C16H10N2O14S4.4Na/c19-15-7-1-5(33(21,22)23)3-9(35(27,28)29)11(7)17-13(15)14-16(20)8-2-6(34(24,25)26)4-10(12(8)18-14)36(30,31)32;;;;/h1-4,17,19H,(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4

InChI Key

HPKLSODFSVXPBF-UHFFFAOYSA-J

Canonical SMILES

C1=C(C=C(C2=C1C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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